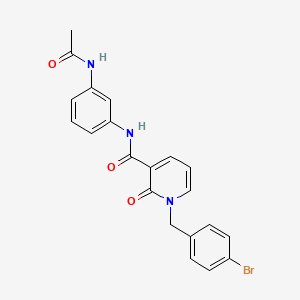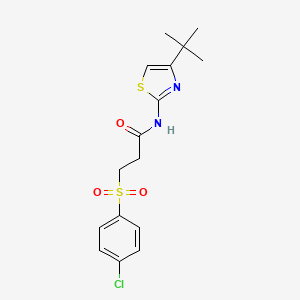cyclopropyl]ethylidene})amine CAS No. 478262-66-7](/img/structure/B3016450.png)
(E)-[(2,6-dichlorophenyl)methoxy]({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of complex organic compounds like this one is often determined using techniques like Fourier-transform infrared spectroscopy (FT-IR), ultraviolet–visible spectroscopy (UV–visible), nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction is also commonly used .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions like the Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods like density functional theory (DFT). These methods can provide information on the compound’s molecular geometry, vibrational frequencies, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
The compound (E)-(2,6-dichlorophenyl)methoxyamine and its related structures have been studied for their potential as versatile building blocks in organic synthesis. For instance, a study focused on the synthesis of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines containing silicon protecting groups like MOP (4-methoxyphenyl), showcasing their potential as versatile Si- and C-functional building blocks for synthesis (Fischer, Burschka, & Tacke, 2014).
Complexation and Heterogeneous Systems
The compound's structural components have been used in the synthesis of complexes with potential applications in catalysis and material science. Research on the β-diimine ligands similar in structure to the compound of interest, when combined with alkoxysilane groups and anchored to a mesoporous MCM-41 support, showed potential in ethylene and propylene oligomerization, comparing the results of homogeneous and heterogeneous systems (Rossetto et al., 2015).
Mechanistic Insights in Hydrogenation
The structural framework of the compound has been utilized to study the hydrogenation of imines, providing experimental support for an ionic pathway in the stoichiometric hydrogenation of benzyl-[1-phenyl-ethylidene]-amine, an insight crucial for understanding the mechanistic aspects of hydrogenation processes (Åberg, Samec, & Bäckvall, 2006).
Photophysical and Electrochemical Studies
Compounds structurally similar to (E)-(2,6-dichlorophenyl)methoxyamine have been explored for their photophysical properties. Studies have focused on the synthesis and the investigation of symmetrical delocalized species, analyzing their absorptions in the context of mixed-valence species and electron spin resonance spectroscopy, indicating their potential in high-tech applications like organic electronics and photonics (Odom et al., 2007).
Crystallographic and Structural Analysis
The crystal structures of derivatives and analogs of the compound have been extensively studied, providing insights into their protolytic properties, alkylating activity, and crystal packing, further enriching the understanding of their chemical behavior and potential applications in various fields (Budzisz et al., 2005).
Propiedades
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-12(22-24-11-17-18(20)4-3-5-19(17)21)15-10-16(15)13-6-8-14(23-2)9-7-13/h3-9,15-16H,10-11H2,1-2H3/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMACHJGDFRGCV-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=C(C=CC=C1Cl)Cl)/C2CC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)
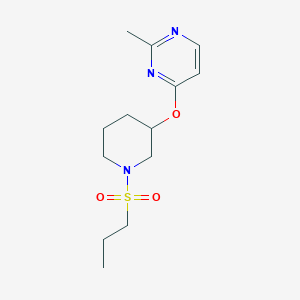
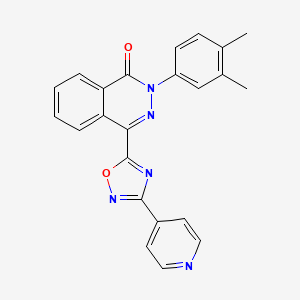

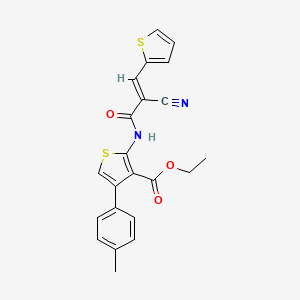
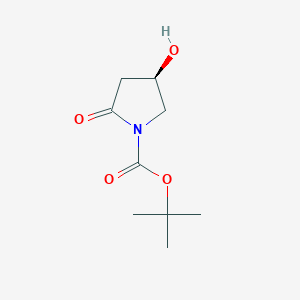

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)

